molecular formula C6H13ClN2O B1407777 (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride CAS No. 1638217-43-2

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride

Cat. No.: B1407777
CAS No.: 1638217-43-2
M. Wt: 164.63 g/mol
InChI Key: JCTNLEPFUYOFMH-JBUOLDKXSA-N
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Description

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diol-diamine coupling reaction catalyzed by a ruthenium (II) complex . This reaction is performed under mild conditions and yields the desired piperazinone with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of palladium-catalyzed cyclization reactions is also prevalent in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride is unique due to its chiral nature and the specific stereochemistry of its piperazinone ring. This stereochemistry is crucial for its biological activity and its role as an intermediate in the synthesis of various chiral drugs.

Properties

IUPAC Name

(3S,6R)-3,6-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTNLEPFUYOFMH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](C(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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